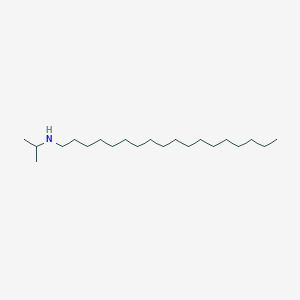

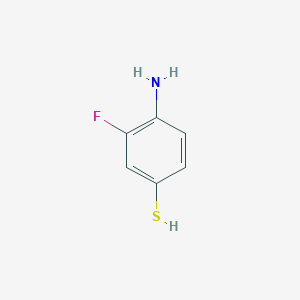

4-Amino-3-fluorobenzenethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-3-fluorobenzenethiol involves several chemical strategies, including the reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides under mild alkaline conditions, which has been widely used for the quantitative assay of N-terminal amino-acids (Tonge, 1962). Additionally, derivatives of 4-fluorobenzenethiol have been prepared directly from the thiol, leading to the synthesis of various metallic and organometallic derivatives (Hergett & Peach, 1988).

Molecular Structure Analysis

The molecular structure of 4-Amino-3-fluorobenzenethiol and its derivatives can be elucidated through techniques like X-ray diffraction, NMR, and DFT calculations. For instance, the structure of a novel derivative, BFAOB, indicates strong hydrogen bonding and crystal packing stabilized by weak hydrogen bonding (Ashfaq et al., 2021).

Chemical Reactions and Properties

4-Amino-3-fluorobenzenethiol participates in various chemical reactions, including its use as a precursor for synthesizing organometallic compounds and thioethers. The reaction of fluoro-2,4-dinitrobenzene with amino-acids has been explored for synthesizing DNP-peptide under mild conditions (Tonge, 1962). Furthermore, studies on the derivatives of 4-fluorobenzenethiol show its potential in preparing various metallic and organometallic derivatives (Hergett & Peach, 1988).

Physical Properties Analysis

The physical properties of 4-Amino-3-fluorobenzenethiol derivatives, such as solubility, thermal stability, and moisture absorption, have been characterized in studies. For example, soluble fluoro-polyimides synthesized from fluorine-containing aromatic diamines show excellent thermal stability and low moisture absorption (Xie et al., 2001).

Applications De Recherche Scientifique

Antimicrobial Agent Development

One significant application of fluorinated benzene derivatives is in the development of new antimicrobial agents. For instance, a study by Armenise et al. (2012) synthesized a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives from chloro-substituted-2-amino-5-fluorobenzenethiol. These compounds exhibited promising antimicrobial activity against various Gram-positive and Gram-negative bacterial strains and selected fungi species, highlighting the potential of fluorinated benzene derivatives in creating effective antimicrobial agents Armenise et al., 2012.

Synthesis of Fluorinated Compounds

Fluorinated compounds play a crucial role in medicinal chemistry due to their unique properties, such as enhanced stability and bioavailability. The synthesis of α-amino (2, or 4)-fluorobenzyl-phosphonates containing isoxazole moiety, as reported by Song et al. (2005), demonstrates the utility of fluorobenzene derivatives in generating compounds with moderate anticancer activity. These compounds were synthesized via reactions involving fluorobenzoaldehyde, showcasing the versatility of fluorinated benzene derivatives in creating bioactive molecules Song et al., 2005.

Functionalization of Surfaces

Fluorobenzene derivatives are also used in the functionalization of surfaces with various chemical groups. Roth et al. (2006) investigated nucleophilic aromatic substitution reactions of fluoronitro-substituted aromatic compounds to equip silica particles with primary amino and chromophoric groups. This method demonstrates the application of fluorinated benzene derivatives in modifying material surfaces for potential use in sensors, catalysis, and other technologies Roth et al., 2006.

Antitumor Agent Development

The development of antitumor agents is another critical application area. Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, indicating the role of fluorinated benzene derivatives in the synthesis of potent antitumor properties. These compounds, particularly those with fluorine substitutions, showed selective and potent antitumor activity, underscoring the importance of fluorinated derivatives in cancer research Bradshaw et al., 2002.

Safety And Hazards

Propriétés

IUPAC Name |

4-amino-3-fluorobenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOWDGRYXPTHRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561215 |

Source

|

| Record name | 4-Amino-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-fluorobenzenethiol | |

CAS RN |

15178-48-0 |

Source

|

| Record name | 4-Amino-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.